molecular formula C24H28F4N2O9 B608813 Mal-amido-PEG4-TFP ester CAS No. 1807540-84-6

Mal-amido-PEG4-TFP ester

Cat. No.: B608813
CAS No.: 1807540-84-6
M. Wt: 564.49
InChI Key: LKZRDWRFDOPKGN-UHFFFAOYSA-N
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Description

Mal-amido-PEG4-TFP ester is a compound that serves as a polyethylene glycol (PEG) linker containing a maleimide and tetrafluorophenyl (TFP) ester end group. The maleimide group is reactive with thiols, while the TFP ester can react with primary amine groups. This compound is known for its hydrophilic PEG chains, which increase the water solubility of a compound in aqueous media .

Mechanism of Action

Target of Action

The primary targets of Mal-amido-PEG4-TFP ester are thiols and primary amine groups . The compound contains a maleimide group that is reactive with thiols, specifically between pH 6.5 and 7.5 . The TFP ester end group can react with primary amine groups .

Mode of Action

This compound interacts with its targets through chemical reactions . The maleimide group in the compound reacts with thiols to form a stable thioether bond . On the other hand, the TFP ester reacts with primary amine groups . These reactions allow for the site-specific conjugation of the compound to proteins .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the proteins it is conjugated to. By reacting with thiols and primary amine groups, the compound can modify proteins and potentially alter their function . .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG linker . The hydrophilic PEG chains increase the water solubility of the compound, which can enhance its bioavailability . Longer PEG chains have improved water solubility relative to shorter PEG chains .

Result of Action

The result of this compound’s action is the conjugation of the compound to proteins . This can lead to changes in the proteins’ function, potentially influencing cellular processes . The exact molecular and cellular effects would depend on the specific proteins that the compound is conjugated to.

Action Environment

The action of this compound is influenced by the pH of the environment . The maleimide group in the compound is reactive with thiols specifically between pH 6.5 and 7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Mal-amido-PEG4-TFP ester plays a significant role in biochemical reactions due to its ability to form bio-conjugates . The Maleimides group in this compound is reactive with thiols between pH 6.5 and 7.5 . This allows it to interact with enzymes, proteins, and other biomolecules containing thiol groups, forming stable thioether bonds .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the formation of PROTACs . As a linker in PROTACs, this compound can influence cell function by enabling the degradation of specific target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. The TFP ester end group can react with primary amine groups , facilitating the attachment of the linker to a target protein. Meanwhile, the maleimide group can form stable bonds with thiols , allowing the attachment of an E3 ligase ligand. This dual functionality enables the formation of PROTACs that can recruit an E3 ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation .

Metabolic Pathways

The metabolic pathways involving this compound are related to its role in the formation of PROTACs

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific PROTACs it forms part of Its localization can influence its activity or function, potentially affecting the efficacy of the PROTACs

Preparation Methods

Synthetic Routes and Reaction Conditions

The maleimide group reacts with thiols between pH 6.5 and 7.5, while the TFP ester reacts with primary amine groups .

Industrial Production Methods

Industrial production of Mal-amido-PEG4-TFP ester typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of solvents like DMSO, DCM, and DMF, and the product is often stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG4-TFP ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG4-TFP ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Mal-amido-PEG4-TFP ester is unique due to its specific combination of maleimide and TFP ester groups. Similar compounds include:

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZRDWRFDOPKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F4N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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